|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[CH:5][C:3]=1[NH2:4].[F:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][C:20]=1[N:29]=[C:30]=[O:31]>ClCCCl>[F:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[CH:5][C:3]=1[NH:4][C:30]([NH:29][C:20]1[CH:21]=[C:22]([C:25]([F:26])([F:28])[F:27])[CH:23]=[CH:24][C:19]=1[F:18])=[O:31]
|
|
Name
|
|
|
Quantity
|
7.65 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)N=C=O
|
|
Name
|
|
|
Quantity
|
76.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
White solids precipitated from the reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
|
Type
|
WASH
|
|
Details
|
washed with hexanes (3×)
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried under vacuum
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.75 g | |
| YIELD: PERCENTYIELD | 61.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.3% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |